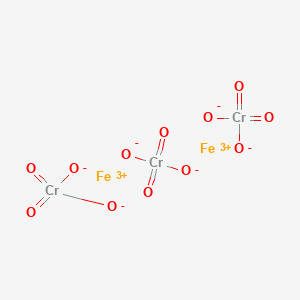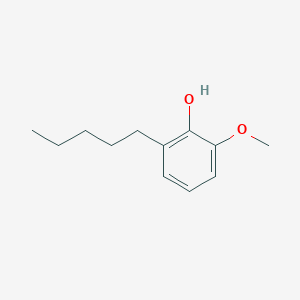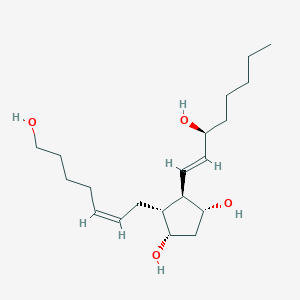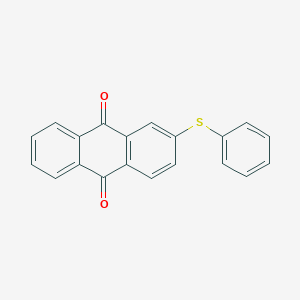![molecular formula C11H8OS B079445 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one CAS No. 10245-79-1](/img/structure/B79445.png)
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the naphtho[1,8-bc]thiophene family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α) in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to improve insulin sensitivity and lipid metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various signaling pathways in cells. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity and side effects need to be carefully evaluated in lab experiments.
Orientations Futures
There are many future directions for research involving 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one. One direction is to further explore its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate its use in materials science, such as in the development of new organic semiconductors for electronic devices. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one involves the condensation of 2-naphthol and 2,3-dichlorothiophene in the presence of a base such as potassium carbonate. The reaction proceeds via an intramolecular cyclization of the intermediate to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors. In electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Propriétés
Numéro CAS |
10245-79-1 |
|---|---|
Nom du produit |
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one |
Formule moléculaire |
C11H8OS |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-5-one |
InChI |
InChI=1S/C11H8OS/c12-9-5-4-7-2-1-3-10-11(7)8(9)6-13-10/h1-3,6H,4-5H2 |
Clé InChI |
XZQARLNOUKYJQN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=CSC3=CC=CC1=C32 |
SMILES canonique |
C1CC(=O)C2=CSC3=CC=CC1=C32 |
Synonymes |
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



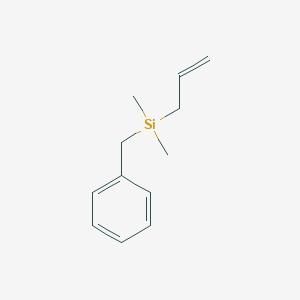
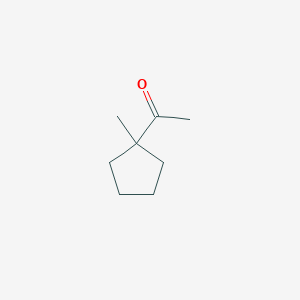
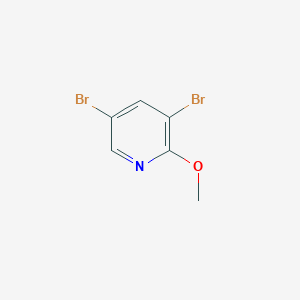
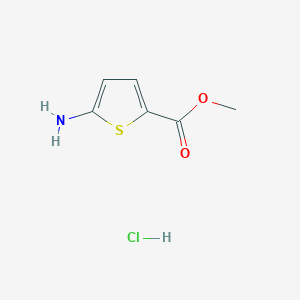
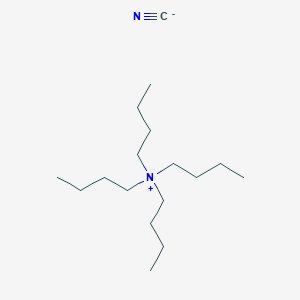
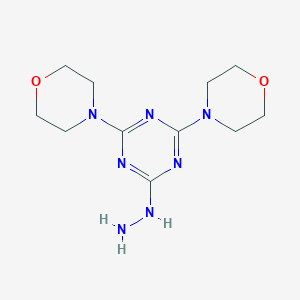
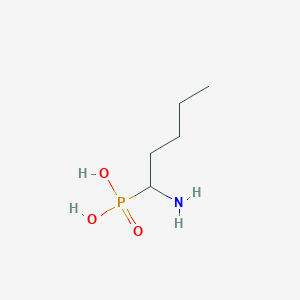

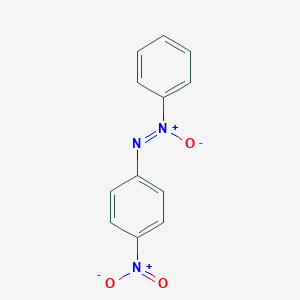
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
